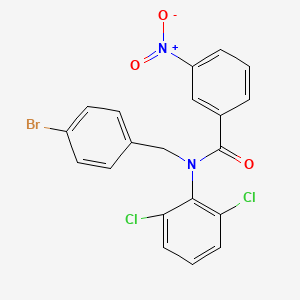
N-(4-bromobenzyl)-N-(2,6-dichlorophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4-bromobenzyl)-N-(2,6-dichlorophenyl)-3-nitrobenzamide" is a complex organic compound. Its structure and properties can be inferred from research on similar nitrobenzamide derivatives.
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic substitution reactions and cyclization processes. For example, compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized using reactions involving bromide and nitrobenzoic acid in a DMF medium at room temperature (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroscopic methods like FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was confirmed using these methods, revealing intricate details about the molecule's geometry and stability (He et al., 2014).
Chemical Reactions and Properties
These compounds typically show reactivity due to their functional groups, such as nitro, bromo, and amide groups. Their reactivity can be influenced by factors like electronic effects and steric hindrance. The detailed reaction mechanisms can be complex, involving multiple steps and intermediates.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined using techniques like crystallography and thermal analysis. For example, the crystal structure of similar compounds has been elucidated using single-crystal X-ray diffraction, providing insights into their solid-state properties (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds are closely related to their molecular structure. Aspects such as electron distribution, polarizability, and the potential for charge transfer within the molecule are critical. Studies often use methods like HOMO-LUMO analysis and NBO analysis to understand these properties (Kumar et al., 2014).
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrCl2N2O3/c21-15-9-7-13(8-10-15)12-24(19-17(22)5-2-6-18(19)23)20(26)14-3-1-4-16(11-14)25(27)28/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNZABKYRMEWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CC=C(C=C2)Br)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B5530506.png)

![3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol](/img/structure/B5530515.png)
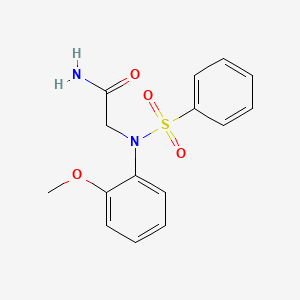
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)
![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)
![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)

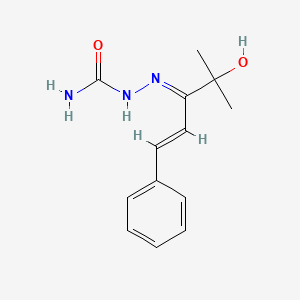
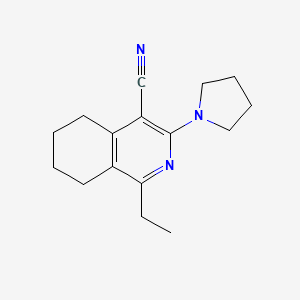
![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)
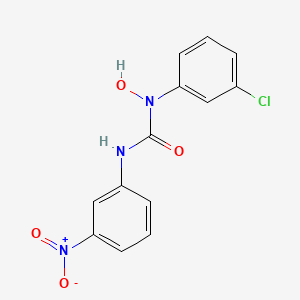
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)
![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)